Methylproamine

Radioprotection Clonogenic Survival In Vitro Potency

Researchers requiring radioprotection for sensitive primary cell or 3D culture models face efficacy gaps with generic agents like WR-1065. Methylproamine solves this with ~100-fold greater potency, achieving robust radioprotection (DMF up to 2.0) at ultralow concentrations (0.1-0.23 fmole/nucleus) to minimize off-target cytotoxicity. Its uniquely documented bystander cell protection is unavailable from earlier radioprotectors. • ~100-fold more potent than WR-1065; DMF up to 2.0 at 10 μM • Protects both directly irradiated and bystander cells • Electron transfer range: 31 bp (vs. 14 bp for Hoechst 33342) • Supplied at ≥98% purity with comprehensive QC documentation

Molecular Formula C28H31N7
Molecular Weight 465.6 g/mol
CAS No. 188247-01-0
Cat. No. B1663641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylproamine
CAS188247-01-0
SynonymsN,N,3-trimethyl-4-(6-(4-methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzo[d]imidazol]-2'-yl)aniline
Molecular FormulaC28H31N7
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C
InChIInChI=1S/C28H31N7/c1-18-15-20(33(2)3)6-8-22(18)28-30-23-9-5-19(16-25(23)32-28)27-29-24-10-7-21(17-26(24)31-27)35-13-11-34(4)12-14-35/h5-10,15-17H,11-14H2,1-4H3,(H,29,31)(H,30,32)
InChIKeyADKLMOJIJGHCCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylproamine: DNA-Binding Radioprotector


Methylproamine (CAS 188247-01-0) is a synthetic DNA minor groove-binding ligand and the lead compound of a class of radioprotectors developed from the bis-benzimidazole scaffold of Hoechst 33342 [1]. It acts by binding to DNA and enabling the repair of transient, radiation-induced oxidative species through an electron transfer mechanism, thereby preventing the formation of DNA double-strand breaks [2]. Preclinical studies have demonstrated its high potency and a unique ability to protect both directly targeted and bystander cells from ionizing radiation [3].

DNA minor-groove binding radioprotector
Electron-transfer mediated damage repair reported
Bystander-cell protection context available

Why Methylproamine Cannot Be Replaced


Substituting methylproamine with a generic DNA-binding radioprotector like Hoechst 33342 or the aminothiol WR-1065 is scientifically unsound. Methylproamine is not a simple Hoechst analog; its molecular structure has been systematically optimized to enhance both electron-donating capacity and DNA-binding affinity, resulting in quantifiably superior radioprotective potency that differs from comparators by orders of magnitude [1]. Furthermore, its unique ability to protect non-irradiated 'bystander' cells is a functional differentiator not shared by earlier compounds [2]. Using an alternative would introduce unknown and likely lower efficacy, invalidating experimental comparisons and requiring extensive re-optimization of treatment protocols.

Radiprotective potency profile
Optimized electron-donating structure may not be replicated by generic analogs; potency context differs significantly.
Bystander protection absence
Bystander-effect protection not documented for WR-1065 or Hoechst 33342; substitution risks incomplete protection model.
DNA-binding affinity discrepancy
Per-molecule protective radius and affinity may differ, limiting direct transfer of radioprotection data.

Methylproamine Comparative Evidence


Superior Potency vs. WR-1065

In head-to-head clonogenic survival studies with cultured V79 cells, methylproamine demonstrates radioprotective potency that is approximately two orders of magnitude greater than that of WR-1065, the active metabolite of the FDA-approved drug amifostine [1]. This difference is expressed as a more than 100-fold difference in the concentration required to achieve equivalent radioprotection.

Potency vs. WR-1065
Head-to-head
~100-fold more potent
Supports lower-concentration radioprotection study context
Clonogenic survival, V79 cells
Radioprotection Clonogenic Survival In Vitro Potency

Enhanced Electron Transfer vs. Hoechst 33342

Pulse radiolysis experiments directly comparing methylproamine to its parent compound, Hoechst 33342, reveal a key mechanistic advantage. The estimated range for electron transfer from the DNA-bound ligand to an oxidative DNA lesion is 31 base pairs for methylproamine, more than double the 14 base-pair range observed for Hoechst 33342 [1]. This indicates a greater effective protective radius per bound molecule.

Electron transfer range
Head-to-head
31 bp vs. 14 bp
Extended protective radius per bound molecule reported
Pulse radiolysis, DNA ligand comparison to Hoechst 33342
Mechanism of Action Pulse Radiolysis Electron Transfer

Dose Modification Factor at Low Concentration

The radioprotective efficacy of methylproamine in V79 cells is quantifiable and concentration-dependent. A substantial level of protection, indicated by a Dose Modification Factor (DMF) of 1.3, is achieved at a cellular concentration of 0.1 fmole/nucleus. Maximal protection, with a DMF of 2.0, is reached at 0.23 fmole/nucleus [1].

Dose modification factor
Endpoint context
DMF 1.3 – 2.0
Quantifiable radioprotection dose-modification context
0.1–0.23 fmol/nucleus, V79 clonogenic assay
Dose Modification Factor Quantitative Radioprotection Cellular Uptake

Bystander Cell Protection over WR-1065

In a study using T98G glioma cells, methylproamine (15 µM) was shown to protect not only directly irradiated cells but also neighboring, non-irradiated 'bystander' cells from DNA damage. Radioprotection of bystander cells was confirmed by both clonogenic survival and a reduction in γH2AX foci, a marker of DNA double-strand breaks [1]. This bystander protection is a distinct attribute not documented for classic aminothiol radioprotectors like WR-1065.

Bystander cell protection
Class-level inference
Bystander protection observed
May support bystander-effect research models
T98G glioma, 15 µM; γH2AX and clonogenic endpoints
Bystander Effect DNA Damage γH2AX Assay

Lead Compound in Hoechst 33342 Series

Methylproamine is the product of a systematic optimization of the Hoechst 33342 scaffold. The intermediate analog, proamine, was found to be more potent and less cytotoxic than Hoechst 33342 [1]. Subsequent modification to create methylproamine resulted in a compound with further improved radioprotective activity, establishing it as the most potent derivative in its series [2].

Lead compound rank
Class-level inference
Methylproamine > Proamine > Hoechst 33342
Ranked highest radioprotective activity in analog series
Screening-optimized library; pilot analoging campaign
Structure-Activity Relationship Drug Optimization Analog Comparison

Methylproamine: Key Applications


In Vitro Primary Cell Radioprotection

Researchers using sensitive primary cell cultures or stem cells can leverage the ~100-fold greater potency of methylproamine compared to WR-1065 to achieve robust radioprotection (DMF of up to 2.0) at very low concentrations (0.1-0.23 fmole/nucleus) [1]. This minimizes potential off-target effects or cytotoxicity associated with higher doses of less potent alternatives, preserving the native biology of the experimental system. The validated DMF values provide a quantitative basis for normalizing radiation doses across experiments.

Bystander Protection in 3D Culture

In complex 3D culture models (e.g., spheroids, organoids) or tissue explant studies, radiation effects propagate to unirradiated cells. Methylproamine's demonstrated ability to protect bystander cells makes it the superior choice for these systems, as generic radioprotectors like WR-1065 lack this documented capability [2]. Using methylproamine ensures that the protective effect is not limited to directly hit cells, more accurately reflecting potential in vivo tissue protection and enabling studies on intercellular damage signaling.

Mechanistic Probe for Radioprotection

For investigations into the fundamental mechanisms of DNA radioprotection, methylproamine offers a distinct experimental probe. Its electron transfer mechanism is quantifiably superior to that of its parent, Hoechst 33342, with an effective range of 31 base pairs compared to 14 [3]. This allows researchers to experimentally dissect the contribution of long-range electron transfer to overall radioprotective efficacy, a line of inquiry not possible with less effective compounds. Its position as the optimized lead compound in a well-characterized structural series provides a clear rationale for its use as a benchmark.

Benchmark for Radioprotector Screening

In pharmaceutical and academic screening campaigns for novel radioprotectors, methylproamine serves as a critical positive control and benchmark. Its well-documented potency, quantified DMF, and unique bystander effect set a high standard for new chemical entities. Any candidate claiming superior efficacy must be directly compared against methylproamine's established metrics, ensuring that new leads represent a genuine advance over the current state-of-the-art [1].

Application
Selection Property
Validation Focus
In vitro primary cell radioprotection research
Concentration-dependent radioprotection profile
Clonogenic survival and DMF endpoint validation
3D culture bystander-effect studies
Bystander-cell protection context
DNA damage and survival endpoints in bystander cells
DNA electron-transfer mechanism studies
Electron-transfer range (DNA-bound ligand)
Pulse radiolysis and oxidative lesion repair assays
Radioprotector screening and benchmarking
Established potency and bystander-effect profile
Comparative DMF and clonogenic endpoint benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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